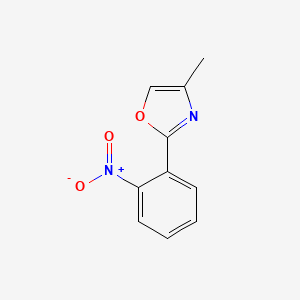

4-Methyl-2-(2-nitrophenyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-2-(2-nitrophenyl)oxazole is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.18 g/mol . The IUPAC name for this compound is 4-methyl-2-(2-nitrophenyl)-1,3-oxazole .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, oxazole derivatives are generally synthesized using various methods. For instance, one review discusses the utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry . Another review presents a comprehensive overview of the recent achievements in the synthesis of oxazole-based compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C10H8N2O3/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.18 g/mol . The compound has a topological polar surface area of 71.8 Ų . The exact mass and monoisotopic mass of the compound are 204.05349212 g/mol .Aplicaciones Científicas De Investigación

Therapeutic Potential of Oxazole Derivatives

Oxazoles, including structures similar to 4-Methyl-2-(2-nitrophenyl)oxazole, are part of a broader class of nitrogen and oxygen-containing heterocyclic compounds known for their wide range of pharmacological applications. These compounds are explored for their anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties among others. The versatility of the oxazole ring allows for substitution at various positions, leading to derivatives with significant therapeutic potential. The pharmacological actions of these compounds are primarily mediated through interactions with enzymes or receptors associated with specific diseases, making oxazoles a valuable scaffold for developing new therapeutic agents (Kaur et al., 2018).

Oxazoles in Material Science

In material science, oxazole derivatives have been investigated for their scintillation properties when doped into polymethyl methacrylate. These studies aim to optimize scintillator efficiency, optical transparency, and stability under various conditions, including thermal, light, and radiation exposure. Innovations in this area could enhance the performance of radiation detection systems, highlighting the potential of oxazole compounds in high-tech applications (Salimgareeva & Kolesov, 2005).

Analytical and Environmental Applications

Furthermore, oxazole derivatives play a role in analytical chemistry, particularly in the development of analytical methods for determining antioxidant activity. These methods often involve chemical reactions where the oxazole compounds participate, indicating their utility in bioanalytical assays and the evaluation of antioxidant capacity in various samples (Munteanu & Apetrei, 2021).

Safety and Hazards

Direcciones Futuras

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propiedades

IUPAC Name |

4-methyl-2-(2-nitrophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVKKDJHKSYZSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650030 |

Source

|

| Record name | 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-48-3 |

Source

|

| Record name | 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.